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Glucagon Trifluoroacetic Acid Salt

Cat. No.: B1164073
M. Wt: 3482.7511402
Attention: For research use only. Not for human or veterinary use.
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Description

Glucagon Trifluoroacetic Acid Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₅₃H₂₂₅N₄₃O₄₉S . x(C₂HF₃O₂) and its molecular weight is 3482.7511402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₅₃H₂₂₅N₄₃O₄₉S . x(C₂HF₃O₂)

Molecular Weight

3482.7511402

Synonyms

Glucagonoid Trifluoroacetic Acid Salt;  Glukagon Trifluoroacetic Acid Salt;  HG-Factor Trifluoroacetic Acid Salt;  Hyperglycemic-glycogenolytic Factor Trifluoroacetic Acid Salt

Origin of Product

United States

Synthetic Methodologies and Post Synthetic Processing of Glucagon Trifluoroacetic Acid Salt

Solid-Phase Peptide Synthesis (SPPS) Strategies

Two primary orthogonal strategies, Fmoc/tBu and Boc/Bzl, are utilized for the synthesis of peptides like glucagon (B607659). The choice of strategy dictates the reagents used for deprotection and final cleavage.

The Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy is a widely adopted method for peptide synthesis in both academic and industrial settings. rsc.orgcsic.es It is founded on an orthogonal protection scheme where two different classes of protecting groups are removed by distinct chemical mechanisms. csic.es

The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. csic.es This group is typically removed using a secondary amine solution, such as piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). csic.es In contrast, the side-chain protecting groups are acid-labile, predominantly tert-butyl (tBu) derivatives (e.g., tBu ethers, tBu esters, and Boc). csic.es The final cleavage of the completed peptide from the resin support and the simultaneous removal of all side-chain protecting groups are accomplished in a single step using a strong acid, most commonly Trifluoroacetic Acid (TFA). csic.essigmaaldrich.commerckmillipore.com A key advantage of this approach is the avoidance of extremely hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF) and the limitation of TFA use to the final deprotection step. csic.es

The tert-Butyloxycarbonyl (Boc) amino acid-mediated synthesis, also known as Boc/benzyl (B1604629) (Bzl) chemistry, represents an alternative major strategy for SPPS. csic.es This method utilizes the acid-labile Boc group for the temporary protection of the α-amino terminus. csic.es Consequently, each cycle of the synthesis requires treatment with an acid, such as TFA, to deprotect the amino group for the next coupling reaction. csic.es

Side-chain protection in this strategy relies on benzyl (Bzl)-based groups, which are generally stable to the conditions used for Boc removal. The final deprotection of these side-chain groups and the cleavage of the peptide from the resin demand treatment with a very strong acid, such as anhydrous hydrogen fluoride (HF). csic.esnih.gov This method was notably used in the synthesis of certain glucagon analogs. nih.gov

Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection tBu-based groups (Acid-labile)Bzl-based groups (HF-labile)
Deprotection Reagent (per cycle) Piperidine in DMFTrifluoroacetic Acid (TFA)
Final Cleavage/Deprotection Reagent Trifluoroacetic Acid (TFA)Hydrogen Fluoride (HF)
Key Characteristics Orthogonal scheme; TFA used only at the final step. csic.esRequires TFA in every cycle; uses highly hazardous HF for final cleavage. csic.es

The final acid-mediated cleavage step, whether using TFA or HF, is critical for obtaining the desired peptide. researchgate.net During this process, the acid removes the side-chain protecting groups, generating highly reactive electrophilic species, primarily carbocations. sigmaaldrich.commerckmillipore.comresearchgate.net These cations can irreversibly react with nucleophilic side chains of certain amino acids within the peptide, such as Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys), leading to undesired side products. merckmillipore.comnih.gov

To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the cleavage acid to create a "cleavage cocktail". merckmillipore.comresearchgate.net These scavengers act by trapping the reactive carbocations before they can modify the peptide. sigmaaldrich.commerckmillipore.com The selection of scavengers is crucial and depends on the amino acid composition of the peptide. sigmaaldrich.comthermofisher.com For instance, the presence of arginine protected with Pmc or Pbf groups can lead to sulfonation of tryptophan, a side reaction that can be minimized by using scavengers or by employing Fmoc-Trp(Boc) during synthesis. sigmaaldrich.commerckmillipore.com A widely used and effective cleavage mixture is "Reagent K," which consists of TFA, water, phenol, thioanisole, and ethanedithiol (EDT). sigmaaldrich.comnih.gov

Table 2: Common Scavengers and Their Applications in Peptide Cleavage

ScavengerTarget Residues / Protecting GroupsPurpose
Water (H₂O) Trityl (Trt) groups, t-butyl cationsHydrolyzes t-butyl cations, suppresses Trp alkylation. sigmaaldrich.comnih.gov
Triisopropylsilane (TIS) Trityl (Trt) groupsReduces the trityl cation to triphenylmethane. sigmaaldrich.com
Ethanedithiol (EDT) Trityl (Trt) groups, DithiolsEffective for scavenging trityl cations, particularly important for Cys-containing peptides. sigmaaldrich.comnih.gov
Thioanisole Mtr/Pmc/Pbf on Arginine (Arg)Prevents re-attachment of protecting groups and minimizes side reactions with Met and Trp. sigmaaldrich.comnih.gov
Phenol Tyrosine (Tyr), Arginine (Arg)Prevents alkylation of the tyrosine ring and scavenges cations from Arg protecting groups. nih.gov

Peptide Cleavage and Initial Isolation Protocols

Following the successful assembly of the peptide chain on the solid support, the final steps involve cleaving the peptide from the resin and performing an initial isolation to separate it from the cleavage reagents and scavengers.

In the context of Fmoc/tBu synthesis, the final step is treating the peptidyl-resin with a TFA-based cleavage cocktail. sigmaaldrich.commerckmillipore.com This procedure serves the dual purpose of simultaneously cleaving the ester or amide bond anchoring the peptide to the solid support and removing all the acid-labile side-chain protecting groups. sigmaaldrich.commerckmillipore.com The reaction is typically performed at room temperature for a duration of 1.5 to 2 hours, with occasional agitation to ensure complete reaction. thermofisher.comthermofisher.com After the specified time, the solid resin is removed by filtration, leaving the crude peptide dissolved in the TFA solution. sigmaaldrich.comthermofisher.com It is this direct exposure to and dissolution in TFA that results in the formation of the peptide as a trifluoroacetate (B77799) salt, where the trifluoroacetate anion forms an ion pair with the protonated amino groups of the peptide. nih.gov

Once the peptide is cleaved into the TFA solution, it must be isolated from the soluble scavengers and byproducts. youtube.com This is achieved through precipitation by adding a large volume of a cold, non-polar organic solvent, often referred to as an anti-solvent. youtube.com The significant change in solvent polarity causes the highly polar peptide to precipitate out of the solution as a solid. youtube.com

Commonly used anti-solvents for this purpose include cold diethyl ether, methyl tert-butyl ether (MTBE), and mixtures such as diisopropyl ether/acetonitrile (B52724). nih.govgoogle.comnih.gov For example, after cleavage, the TFA filtrate is added drop-wise into a flask containing an 8- to 10-fold volume of cold ether, which induces the formation of a white powder—the crude peptide. sigmaaldrich.comyoutube.com This solid is then collected, typically by filtration or centrifugation, and washed with additional cold ether to remove residual TFA and scavengers. nih.govthermofisher.comyoutube.com The resulting solid is the crude Glucagon Trifluoroacetic Acid Salt, which can then be dried and taken for further purification, usually by high-performance liquid chromatography (HPLC).

Purification Techniques for Crude this compound

The purification of crude glucagon, often obtained as a trifluoroacetic acid (TFA) salt after solid-phase peptide synthesis and cleavage, is a critical step to achieve the high purity required for therapeutic and research applications. elementlabsolutions.comgoogle.com Several chromatographic techniques are employed to separate the target glucagon peptide from a multitude of impurities generated during synthesis. elementlabsolutions.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for purifying glucagon and its analogs. elementlabsolutions.comchromatographyonline.com This method separates molecules based on their hydrophobicity. google.com The use of trifluoroacetic acid (TFA) as an ion-pairing reagent in the mobile phase is standard practice in the RP-HPLC purification of peptides like glucagon. elementlabsolutions.comnih.gov

TFA serves multiple crucial functions in this process:

Ion Pairing: TFA forms ion pairs with the positively charged residues of the glucagon peptide. nih.govnih.gov This interaction increases the peptide's hydrophobicity, enhancing its retention on the non-polar stationary phase (typically C8 or C18). nih.govresearchgate.net

pH Control: Maintaining a low pH (around 2) with TFA is essential for preventing undesirable ionic interactions between the protonated basic residues of the peptide and any free silanol (B1196071) groups on the silica-based stationary phase. researchgate.net This leads to improved peak shape and resolution. elementlabsolutions.com

Solubility: The acidic mobile phase containing TFA aids in the solubility of the peptide. lifetein.com

A typical RP-HPLC purification protocol for glucagon TFA salt involves using a mobile phase consisting of an aqueous solution of 0.1% TFA and an organic modifier, most commonly acetonitrile. google.comnih.gov Elution is achieved by applying a gradient of increasing acetonitrile concentration, which disrupts the hydrophobic interactions and allows the peptide to elute from the column. google.com The purity of the collected fractions is then assessed by analytical HPLC. nih.gov While effective for purification, the presence of TFA can interfere with mass spectrometry analysis by causing ion suppression. elementlabsolutions.com

Optimizing preparative HPLC methods is crucial for maximizing the yield and purity of this compound while maintaining cost-effectiveness for industrial-scale production. google.com Key parameters that are systematically adjusted include:

Stationary Phase: The choice of stationary phase, such as C4, C8, or C18 columns, significantly impacts the separation. nih.gov While C18 is common, less hydrophobic phases like C4 can be advantageous for polishing steps. elementlabsolutions.com

Mobile Phase Composition: The concentration of the organic modifier (acetonitrile) and the ion-pairing reagent (TFA) in the mobile phase are critical. chromatographyonline.comgoogle.com The gradient profile—linear, step, or a combination—is carefully designed to achieve optimal separation of glucagon from its impurities. google.com

pH: The pH of the mobile phase plays a pivotal role in the retention and selectivity of the separation. chromatographyonline.com While acidic conditions with TFA are common, some purification protocols for glucagon-like peptides utilize a two-dimensional approach, with the first step at a neutral or slightly alkaline pH (e.g., 7.0-7.8) and the second step at an acidic pH below 3.0 using TFA. google.comgoogle.com This can prevent issues like column clogging and allow for the use of the same stationary phase in both steps, leading to high purity and yield. google.com

Loading Capacity: Increasing the amount of crude peptide loaded onto the column is essential for improving the productivity of the purification process. elementlabsolutions.com This must be balanced with maintaining the desired purity.

The following table summarizes key parameters often optimized in preparative HPLC for glucagon purification:

ParameterCommon Options/RangesPurpose of Optimization
Stationary Phase C18, C8, C4To achieve the best selectivity and resolution for glucagon and its specific impurities. elementlabsolutions.comnih.gov
Mobile Phase (A) 0.1% TFA in waterServes as the aqueous component and provides the ion-pairing reagent. google.comnih.gov
Mobile Phase (B) Acetonitrile with 0.1% TFAActs as the organic modifier to elute the peptide from the column. google.comnih.gov
Gradient Linear, Step, or FocusedTo effectively separate the target peptide from closely related impurities. google.comwaters.com
pH Acidic (TFA, pH < 3) or Neutral/Alkaline (Phosphate buffer, pH 7-8)To manipulate the charge and hydrophobicity of the peptide and impurities for improved separation. google.comgoogle.com
Flow Rate Varies with column dimensionsTo balance separation time with resolution and pressure limitations. google.com
Detection Wavelength ~220 nm or ~280 nmFor monitoring the elution of the peptide and impurities. google.comgoogle.com

Solid-Phase Extraction (SPE) is a chromatographic technique that can be used for the purification and desalting of peptides like glucagon. nih.govglsciences.com SPE operates on the same principles of differential partitioning of compounds between a solid phase and a liquid phase as HPLC, but it is often used for sample preparation, pre-purification, or desalting rather than high-resolution separations. youtube.com

The general procedure for SPE involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target compound. youtube.com For glucagon, a reversed-phase SPE cartridge (e.g., C18) would be used. The crude peptide solution is loaded onto the conditioned cartridge, where glucagon binds to the hydrophobic stationary phase. Impurities that are less hydrophobic can be washed away with a weak solvent. Finally, the purified glucagon is eluted with a stronger solvent, typically containing a higher concentration of organic modifier like acetonitrile.

While not a replacement for high-resolution preparative HPLC for achieving very high purity, SPE can be a valuable tool for:

Pre-purification: Removing a significant portion of impurities from the crude peptide mixture before a final HPLC step.

Desalting: Removing salts and other small molecules from the purified peptide solution.

Concentration: Concentrating the peptide from a dilute solution.

Some studies have shown that SPE pretreatment is necessary for accurate measurement of active glucagon-like peptide-1 (GLP-1) in plasma samples when using certain ELISA kits, as it helps to eliminate interfering substances. nih.govnih.gov

Counterion Exchange and Trifluoroacetate Removal Strategies

Following purification by RP-HPLC using TFA, the resulting glucagon is in the form of a trifluoroacetate salt. lifetein.com For many biological and pharmaceutical applications, the presence of the TFA counterion is undesirable due to its potential toxicity. lifetein.comthermofisher.com Therefore, strategies are employed to remove or replace the trifluoroacetate ion with a more biocompatible one, such as acetate (B1210297) or chloride.

Anion exchange chromatography (AEX) is a powerful technique for purifying peptides and can also be effectively used for counterion exchange. nih.govgoogle.com In this method, the peptide solution containing TFA is passed through a column packed with a stationary phase that has positively charged functional groups.

The process for exchanging TFA for acetate using anion exchange chromatography typically involves these steps:

The glucagon-TFA salt solution is loaded onto the AEX column under conditions where the glucagon peptide itself does not bind to the stationary phase.

The trifluoroacetate anions, being negatively charged, bind to the positively charged resin.

The column is then washed with a solution containing the desired counterion, for example, an acetate buffer. lifetein.com The acetate ions, present in high concentration, displace the bound trifluoroacetate ions.

The glucagon, now associated with the new acetate counterion, is collected in the eluate.

This method can be highly efficient for TFA removal and replacement. lifetein.com Ion chromatography, a type of ion-exchange chromatography, can be used to quantify the amount of residual TFA in the final peptide product. thermofisher.com

A common and practical method for replacing the TFA counterion is through repeated lyophilization (freeze-drying) cycles with a more volatile and biocompatible acid, such as hydrochloric acid (HCl) or acetic acid. lifetein.comchromforum.org

The principle behind this technique is the displacement of the weaker acid (TFA) from its salt by a stronger acid (HCl) or by a large excess of a weaker, more volatile acid (acetic acid). researchgate.netresearchgate.net The general procedure is as follows:

The purified glucagon TFA salt is dissolved in water or a dilute aqueous solution. lifetein.com

An excess of the replacement acid (e.g., a specific concentration of HCl or acetic acid) is added to the solution. lifetein.comresearchgate.net For HCl, which is a stronger acid than TFA, it protonates the trifluoroacetate, forming the volatile trifluoroacetic acid, which can be removed during lyophilization. researchgate.net

The solution is frozen and then lyophilized overnight to remove the water and the volatile TFA. lifetein.com

This process of re-dissolving the peptide in the replacement acid solution and lyophilizing is repeated several times (typically 2-3 cycles) to ensure maximum removal of the TFA. lifetein.com

It is important to control the concentration of the replacement acid to avoid peptide degradation, especially when using a strong acid like HCl. lifetein.com The final product is the glucagon salt of the replacement acid (e.g., glucagon hydrochloride or glucagon acetate). The efficiency of the exchange can be monitored using techniques like 19F-NMR to detect the presence of any remaining trifluoroacetate. nih.gov

The following table outlines the key aspects of the lyophilization-based counterion exchange process:

StepDescriptionKey Considerations
Dissolution The peptide TFA salt is dissolved in water or a suitable buffer. lifetein.comEnsure complete dissolution of the peptide.
Acid Addition A calculated amount of a replacement acid (e.g., HCl, acetic acid) is added. lifetein.comresearchgate.netThe concentration of the added acid must be carefully controlled to be effective for exchange without causing peptide degradation. lifetein.com
Lyophilization The solution is freeze-dried to remove the solvent and the volatile TFA. lifetein.comMultiple cycles are usually required for complete removal. lifetein.com
Final Product The peptide is obtained as a salt of the replacement acid (e.g., hydrochloride, acetate).The final product should be analyzed for residual TFA content. nih.gov

Impact of Counterion Exchange on Peptide Purity and Batch Consistency

The presence of trifluoroacetate (TFA) as a counterion in the final glucagon product can be undesirable for certain applications as it may interfere with physicochemical characterizations and in vivo studies. nih.govresearchgate.net Therefore, exchanging TFA for a more biocompatible counterion, such as chloride or acetate, is often a necessary step. nih.govnih.gov This exchange process can significantly impact the purity profile and batch-to-batch consistency of the final glucagon product.

The most common method for TFA removal involves repeated lyophilization cycles from an aqueous solution containing a strong acid like hydrochloric acid (HCl). nih.govwpmucdn.com This process relies on the volatility of the newly formed TFA to be removed during freeze-drying. However, this method can be time-consuming and may risk peptide degradation due to the low pH conditions. nih.govresearchgate.net

Alternative methods for counterion exchange include ion-exchange chromatography and a deprotonation/reprotonation cycle. nih.gov Ion-exchange chromatography can effectively replace TFA with other anions under milder conditions. nih.govthieme-connect.comscielo.br A study on the purification of a glucagon-like peptide-1 (GLP-1) analog demonstrated the use of a two-dimensional RP-HPLC protocol, where the second dimension, carried out at a low pH with TFA, was followed by further purification steps, implying the importance of controlled counterion presence. google.com

The efficiency of the counterion exchange directly affects the final purity of the glucagon. Incomplete removal of TFA can lead to the presence of residual trifluoroacetate salts in the final product, which can be detected and quantified using techniques like ion chromatography. thermofisher.com The consistency of the exchange process from batch to batch is critical to ensure a uniform product with predictable properties. Variations in the extent of TFA removal can lead to differences in the physicochemical characteristics and biological activity of the glucagon.

A study on the purification of glucagon from pancreatic extracts highlighted the use of multiple chromatographic steps, including ion-exchange chromatography, to achieve a high-purity product. nih.gov While this study did not specifically focus on TFA salt, it underscores the importance of multi-step purification processes in achieving the desired purity and removing unwanted ions.

The following table summarizes different approaches for TFA counterion exchange and their potential impact on peptide purity.

Table 1: Comparison of Trifluoroacetate (TFA) Counterion Exchange Methods

Method Description Advantages Potential Impact on Purity and Consistency
Repeated Lyophilization with HCl The peptide is dissolved in an aqueous HCl solution and lyophilized multiple times. nih.govwpmucdn.com Simple procedure. May require multiple cycles for complete removal, potential for acid-catalyzed degradation, batch-to-batch variability in residual TFA levels. nih.govresearchgate.net
Ion-Exchange Chromatography The peptide solution is passed through an ion-exchange resin to replace TFA with the desired counterion. nih.govthieme-connect.comgoogle.com High efficiency of exchange, milder conditions compared to strong acid lyophilization. nih.gov Can introduce other ionic impurities if the resin is not properly equilibrated or regenerated, requires careful process control for consistency.
Deprotonation/ Reprotonation The peptide is deprotonated at a basic pH to remove the TFA counterion, followed by reprotonation with the desired acid. nih.gov Can achieve complete TFA removal. nih.gov Exposure to basic pH may cause degradation of sensitive peptides, requires precise pH control to avoid side reactions.

| Two-Dimensional RP-HPLC | A second RP-HPLC step is performed using a different mobile phase, for instance, one containing acetic acid instead of TFA. acs.orggoogle.com | Can simultaneously purify the peptide and exchange the counterion. | May not achieve complete TFA removal in a single run, the efficiency depends on the selectivity of the chromatographic system. acs.org |

Post-Purification Processing and Preparation

Following purification and counterion exchange, further processing is required to isolate the this compound in a stable, solid form and to ensure the removal of residual solvents.

Lyophilization for Isolation of Purified Peptide

Lyophilization, or freeze-drying, is the standard method for isolating purified peptides like glucagon from solution. nih.govresearchgate.netnih.gov This process involves freezing the purified peptide solution and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. This technique is preferred because it minimizes damage to the peptide structure that can occur with heat-based drying methods. nih.gov

The commercial preparation of glucagon is typically a lyophilized solid that is reconstituted at the time of use. nih.govresearchgate.netnih.gov This is due to the poor stability of glucagon in solution, where it is prone to aggregation and the formation of fibrils, particularly at or near physiological pH. nih.govgoogle.com Lyophilization provides a stable solid form that can be stored for extended periods.

The lyophilization process must be carefully controlled to produce a uniform, pharmaceutically acceptable "cake" or powder. google.com The appearance of the lyophilized product can be an indicator of a successful process; a "fluffy" powder is often desired, while a crystalline appearance might suggest issues with the process or the presence of impurities. wpmucdn.com The process parameters, including freezing rate, primary drying temperature and pressure, and secondary drying temperature and pressure, are critical for obtaining a product with the desired characteristics.

Control of Residual Solvents Post-Lyophilization

Following lyophilization, it is crucial to ensure that residual solvents from the purification and processing steps are removed to acceptable levels. bioscientifica.com These solvents can include water, acetonitrile (from RP-HPLC), and any organic solvents used during synthesis or purification. The presence of residual solvents can affect the stability, physical properties, and safety of the final product.

Regulatory bodies have strict guidelines for the acceptable limits of residual solvents in pharmaceutical products. Analytical techniques such as gas chromatography (GC) are often employed to quantify the levels of residual solvents. The lyophilization process itself is the primary method for removing these solvents. The secondary drying phase of lyophilization, where the temperature is gradually increased under high vacuum, is particularly important for removing bound solvent molecules.

The efficiency of solvent removal depends on the lyophilization cycle parameters and the nature of the peptide-solvent interactions. For this compound, ensuring the removal of both water and any residual TFA is critical for long-term stability and product quality.

The following table outlines key considerations for the post-purification processing of this compound.

Table 2: Key Considerations in Post-Purification Processing of this compound

Processing Step Key Parameters Desired Outcome Analytical Control
Lyophilization Freezing rate, primary drying temperature and pressure, secondary drying temperature and pressure. google.com A stable, uniform, and pharmaceutically elegant lyophilized cake or powder. google.com Visual inspection, moisture content analysis (e.g., Karl Fischer titration).

| Residual Solvent Control | Lyophilization cycle optimization, particularly secondary drying. | Residual solvent levels below regulatory limits. | Gas Chromatography (GC) for organic solvents, Karl Fischer titration for water content. |

Advanced Analytical Characterization of Glucagon Trifluoroacetic Acid Salt

Chromatographic Purity and Impurity Profiling

Chromatographic methods are the cornerstone for assessing the purity of Glucagon (B607659) Trifluoroacetic Acid Salt. These techniques separate the active peptide from impurities that may have been introduced during synthesis or degradation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed method for determining the purity of peptide preparations like Glucagon. sigmaaldrich.comsigmaaldrich.com The separation is typically performed on a C18 stationary phase. Trifluoroacetic acid (TFA) is a crucial mobile phase additive, acting as an ion-pairing agent that sharpens peaks and improves the resolution of peptide mixtures. nih.gov While standard concentrations are often between 0.05-0.1%, research indicates that for peptides with multiple positive charges, an optimized TFA concentration of 0.2-0.25% can significantly enhance resolution. nih.gov Detection is carried out using UV absorbance in the 210-220 nm range, where the peptide bond absorbs strongly. A typical purity specification for synthetic glucagon determined by HPLC is ≥95%. thermofisher.com

Table 1: Typical RP-HPLC Parameters for Glucagon Purity Analysis

ParameterTypical ConditionPurpose
Column C18, C8Hydrophobic stationary phase for peptide separation.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous phase with ion-pairing agent.
Mobile Phase B Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)Organic modifier to elute the peptide.
Gradient Increasing concentration of Mobile Phase B over timeTo separate compounds with varying hydrophobicity.
Detection UV at 210-220 nmDetection of the peptide bond.
Flow Rate ~1 mL/minStandard analytical flow rate.

This table presents a generalized set of conditions; specific methods may vary.

Ultra-High Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS), represents a significant advancement over traditional HPLC for purity analysis. UPLC utilizes smaller particle size columns (<2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity. When coupled to a mass spectrometer, typically a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF), it provides mass information for every peak in the chromatogram. lcms.cz This dual-detection system is invaluable for confirming the identity of the main glucagon peak and for assigning molecular weights to unknown impurity peaks, facilitating their identification. lcms.cznih.gov

The solid-phase synthesis of peptides like glucagon is a complex, multi-step process that can lead to the formation of various impurities. google.com These impurities must be identified and quantified to ensure the quality of the final product. Common synthesis-related impurities include:

Truncated Sequences : Peptides resulting from premature termination of the synthesis chain. An example is (Des-His¹)-Glucagon, which lacks the N-terminal histidine residue. glpbio.com

Deletion Sequences : Impurities where one or more amino acids are missing from the correct sequence, such as (Des-Thr5)-Glucagon. simsonpharma.com

Protecting Group Remnants : Incomplete removal of temporary protecting groups used during synthesis can lead to modified peptides. google.com

Side-Reaction Products : Modifications such as oxidation (e.g., Met(O)27) or hydrolysis can occur during synthesis or cleavage from the solid support. google.comsimsonpharma.com

Residual Solvents and Reagents : Trifluoroacetic acid itself is a process-related impurity that must be quantified. nih.gov A mass balance approach, combining techniques like ion chromatography for TFA content and Karl Fischer titration for water content, can be used for precise quantification. nih.govresearchgate.net

Table 2: Common Synthesis-Related Impurities in Glucagon

Impurity TypeExampleOrigin
Truncated Sequence(Des-His¹)-Glucagon glpbio.comsimsonpharma.comPremature chain termination during synthesis. google.com
Deletion Sequence(Des-Thr5)-Glucagon simsonpharma.comOmission of an amino acid during a coupling cycle. google.com
Oxidation(Met(O)²⁷)-Glucagon simsonpharma.comOxidation of the methionine residue. google.com
Process-RelatedTrifluoroacetic Acid (TFA)Used in purification and cleavage steps. novoprolabs.comnih.gov

This table lists representative examples of potential impurities.

Mass Spectrometric Characterization

Mass spectrometry is an indispensable tool for the structural elucidation of peptides, providing precise molecular weight data and confirming the amino acid sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing large, non-volatile molecules like peptides. It typically generates a series of multiply charged ions ([M+nH]ⁿ⁺) from a single analyte. The resulting mass spectrum can be mathematically deconvoluted to determine the zero-charge molecular mass of the peptide with high accuracy. This measured mass is then compared to the theoretical mass calculated from the amino acid sequence of glucagon to confirm its identity. A known challenge is that TFA can cause ion suppression in the ESI source; this can be mitigated by post-column addition of reagents like propionic acid or by using alternative ion-pairing agents if MS compatibility is the primary concern. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for determining the molecular weight of peptides and proteins. shimadzu.com In this method, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the sample, typically forming singly charged ions ([M+H]⁺). shimadzu.comyoutube.com This simplifies the resulting spectrum, providing a direct reading of the molecular weight. MALDI-TOF is excellent for rapid molecular weight confirmation and can be used to analyze complex mixtures and to detect post-translational modifications or synthesis-related impurities. nih.govnih.gov

Table 3: Comparison of ESI-MS and MALDI-TOF for Glucagon Analysis

FeatureElectrospray Ionization (ESI-MS)MALDI-TOF MS
Ionization State Forms multiply charged ions ([M+nH]ⁿ⁺)Primarily forms singly charged ions ([M+H]⁺)
Sample Introduction Coupled directly to liquid chromatography (LC-MS)Sample spotted on a target plate with a matrix
Primary Use Identity confirmation, impurity analysis via LC-MSRapid molecular weight determination, analysis of complex mixtures
TFA Compatibility Can cause significant ion suppression nih.govnih.govMore tolerant to salts and buffers like TFA
Mass Accuracy High accuracy after deconvolutionGood accuracy, can be affected by calibration

This table provides a general comparison of the two techniques for this application.

Characterization of Degradation Products via Mass Spectrometry

Mass spectrometry is a pivotal tool for identifying and characterizing degradation products of Glucagon Trifluoroacetic Acid Salt. The inherent instability of glucagon in aqueous solutions can lead to the formation of various impurities, including aggregates and fragments. nih.govnih.govdntb.gov.ua These degradation pathways can be influenced by factors such as pH, temperature, and concentration. nih.gov

Advanced mass spectrometric techniques, often coupled with liquid chromatography (LC-MS), allow for the separation and identification of these degradation products. High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of selected ions, yield structural information that is crucial for pinpointing the sites of modification within the glucagon molecule. For instance, deamidation of asparagine or glutamine residues, oxidation of methionine, or hydrolysis of peptide bonds can be readily identified through the characteristic mass shifts and fragmentation patterns observed in the mass spectra.

Spectroscopic Elucidation of Chemical Structure and Conformation

Spectroscopic methods are indispensable for probing the intricate three-dimensional structure and conformational dynamics of this compound in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid assessment of the secondary structure of proteins and peptides like glucagon. nih.gov Glucagon in solution exists in a dynamic equilibrium between an unordered state and an α-helical conformation. nih.govdntb.gov.uamdpi.com However, it can also form β-sheet-rich amyloid-like fibrils under certain conditions. nih.govnih.govdntb.gov.ua CD spectroscopy is highly sensitive to these conformational changes.

The CD spectrum of a protein in the far-UV region (typically 190-250 nm) provides a signature of its secondary structural elements. The α-helical structure of glucagon gives rise to characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. In contrast, β-sheet structures exhibit a negative band around 218 nm, while unordered or random coil structures show a strong negative band below 200 nm.

Quantitative analysis of CD spectra can estimate the percentage of each secondary structure type. Studies have shown that under specific conditions (e.g., 0.25 mg/mL glucagon concentration, pH 2, ~20 °C), glucagon solutions exhibit a secondary structure composition of approximately 14-17% α-helix, 15-19% β-strand, 14-15% turn, and 53-55% unordered. nih.govnih.govmdpi.com These studies have also demonstrated that there are no significant differences in the secondary structure between synthetic and recombinant glucagon products, both at the time of release and at their expiry. nih.govnih.gov

Table 1: Secondary Structure Content of Glucagon by CD Spectroscopy

Secondary StructurePercentage Composition
α-Helix14-17%
β-Strand15-19%
Turn14-15%
Unordered53-55%

This data represents typical findings for glucagon solutions under controlled conditions and may vary with changes in concentration, pH, and temperature. nih.govnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about glucagon at the atomic level.

Liquid-state NMR is instrumental in studying the conformational properties of glucagon in solution. Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. TOCSY is used to identify the amino acid spin systems, while NOESY provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. nih.gov

Previous ¹H NMR studies have confirmed that glucagon possesses an α-helical structure in solution, with a notable non-random α-helical conformation in the Phe²²-Leu²⁶ region, which is important for receptor binding. nih.gov 2D NOESY analysis has been used to confirm the α-helical content of glucagon, with results showing an approximate composition of 14-17%, consistent with CD spectroscopy findings. nih.govnih.gov

¹⁹F-NMR is a powerful tool for analyzing the trifluoroacetic acid (TFA) counterion. TFA is often used in the purification of synthetic peptides and remains as a salt. The ¹⁹F nucleus is highly sensitive, and its chemical shift is responsive to its environment. dovepress.comresearchgate.net The typical chemical shift range for the TFA group is between -67 and -85 ppm relative to CFCl₃. dovepress.comresearchgate.net Factors such as solvent polarity, concentration, and interactions with the peptide can influence the ¹⁹F chemical shift, providing indirect information about the peptide's structure and the nature of the ion pairing. dovepress.comresearchgate.net For instance, separate ¹⁹F resonances can be observed for intra- and extracellular trifluoroacetate (B77799) ions, indicating different chemical environments. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Determination

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for analyzing the secondary structure of proteins. shimadzu.com The amide I band in the IR spectrum (1600-1700 cm⁻¹) is particularly sensitive to the protein's secondary structure. shimadzu.com This band arises primarily from the C=O stretching vibrations of the peptide backbone.

The different types of secondary structures give rise to characteristic frequencies within the amide I region. For example, α-helices typically absorb around 1650-1658 cm⁻¹, while β-sheets absorb at lower frequencies, around 1620-1640 cm⁻¹. Unordered structures are generally found in the range of 1640-1650 cm⁻¹. researchgate.net

FTIR can be used to monitor conformational changes in glucagon, such as the transition from its native state to a β-sheet-rich structure, which is characteristic of fibril formation. researchgate.net For instance, the appearance of a spectral feature around 1620 cm⁻¹ over time can indicate the transformation of glucagon to a β-sheet structure. researchgate.net

Interference of TFA on Amide I/I' Absorbance Bands

Trifluoroacetic acid (TFA) is frequently used in the solid-phase synthesis and purification of peptides like glucagon. nih.gov Consequently, it can be present as a counterion in the final lyophilized product. The presence of the trifluoroacetate (TFA) anion can interfere with the spectroscopic analysis of the peptide's secondary structure, particularly when using Fourier Transform Infrared (FTIR) spectroscopy.

The Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone, is highly sensitive to the secondary structure (α-helices, β-sheets, etc.). However, the TFA counterion has a strong, sharp absorbance peak around 1675 cm⁻¹, which falls within the Amide I' region. nih.gov This overlap can obscure the weaker peptide absorbance signals, making it challenging to accurately determine the secondary structure of the glucagon peptide. For instance, in a study on a different synthetic peptide, the TFA peak at 1675.3 cm⁻¹ was a prominent feature within the amide I' band, demonstrating the potential for interference. nih.gov This necessitates either the removal of TFA from the sample, often by converting the peptide to a hydrochloride or other biologically equivalent salt, or the use of advanced spectroscopic techniques to deconvolve the overlapping signals. nih.gov

Two-Dimensional Infrared Correlation Spectroscopy for Conformational Dynamics

To overcome the challenges of spectral overlap from TFA and to gain deeper insights into the conformational dynamics of glucagon, two-dimensional infrared (2D IR) correlation spectroscopy can be employed. This powerful technique can differentiate between the spectral contributions of the peptide and the TFA excipient, and it can reveal the effects of TFA on the peptide's stability and aggregation tendencies. nih.govnih.gov

Quantitative Analysis of Counterions and Residual Solvents

Ion Chromatography (IC) for Trifluoroacetate and Other Anion Quantification

Ion chromatography (IC) is a robust and sensitive method for the quantification of trifluoroacetate and other anionic impurities in peptide preparations. innovagen.com Given that TFA is toxic and undesirable in the final product, its accurate measurement is critical. innovagen.com IC separates ions based on their affinity for an ion-exchange stationary phase. Suppressed conductivity detection is often used to enhance the sensitivity of the measurement. medkoo.com

A high-capacity anion-exchange column can be used to separate trace amounts of trifluoroacetate from an excess of other anions like chloride and phosphate, often without extensive sample preparation. medkoo.com Reagent-Free™ Ion Chromatography (RFIC) systems, which generate high-purity eluents in-situ, can further improve the sensitivity and reproducibility of TFA determinations. bachem.com Method detection limits for TFA in various sample matrices have been reported to be less than 90 ng/mL. medkoo.com

Below is a table summarizing typical performance data for the quantification of TFA and other anions by IC:

AnalyteMethod Detection Limit (MDL)Linearity (r²)Retention Time Precision (RSD)Peak Area Precision (RSD)
Fluoride (B91410)0.005 µg/mL>0.9990.4%0.5%
Acetate (B1210297)0.015 µg/mL>0.9990.4%2.3%
Trifluoroacetate0.03 µg/mL>0.9990.3%3.8%

This data is illustrative and based on typical performance characteristics reported in the literature. innovagen.com

Capillary Electrophoresis (CE) for Ionic Species Determination

Capillary electrophoresis (CE) offers a rapid and simple alternative for the determination of ionic species, including trifluoroacetic acid, in peptide products. elementar.com CE separates ions based on their electrophoretic mobility in an electric field. For non-UV-absorbing ions like TFA, indirect UV detection or capacitively coupled contactless conductivity detection (C4D) can be employed. elementar.comsimsonpharma.com

A validated CE-C4D method for TFA determination in synthetic drugs demonstrated good linearity (R² = 0.9995) in the 2-100 ppm range, with a limit of detection (LOD) of 0.34 ppm and a limit of quantification (LOQ) of 1.2 ppm. simsonpharma.com The method was also shown to have good intraday and interday precision. simsonpharma.com The background electrolyte composition and the use of flow modifiers are critical parameters for optimizing the separation. simsonpharma.com

The following table presents an example of a validated CE method for TFA quantification:

ParameterValue
Linearity (R²)0.9995 (2-100 ppm)
Limit of Detection (LOD)0.34 ppm
Limit of Quantification (LOQ)1.2 ppm
Intraday Precision (%RSD)1.2% (at 50 ppm)
Interday Precision (%RSD)2.1% (at 50 ppm)

This data is based on a published method for TFA determination in synthetic drugs. simsonpharma.com

Gas Chromatography (GC) for Residual Solvent and Counterion Quantification

Gas chromatography (GC), often coupled with a flame ionization detector (FID) and a headspace sampler, is the primary method for analyzing residual solvents in pharmaceutical products. biosynth.comnih.gov Residual solvents are organic volatile chemicals used during the manufacturing process that must be controlled within strict limits. biosynth.com While GC is primarily used for volatile organic compounds, it can also be adapted for the analysis of some counterions after derivatization. elementar.com

A typical GC method for residual solvents involves dissolving the sample in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) and analyzing the headspace vapor. biosynth.com This prevents the non-volatile peptide from contaminating the GC system. novoprolabs.com The method can be validated for specificity, precision, and accuracy to quantify a range of common solvents. biosynth.com

The table below shows a list of common residual solvents that can be quantified by GC:

SolventClass
MethanolClass 2
AcetoneClass 3
Isopropyl alcohol (IPA)Class 3
Methylene chlorideClass 2
Ethyl acetateClass 3
Tetrahydrofuran (THF)Class 2
BenzeneClass 1
TolueneClass 2
PyridineClass 2

Solvent classification is based on ICH guidelines and indicates the level of risk to human health.

Elemental Analysis for Nitrogen Content

Elemental analysis is a fundamental technique used to determine the net peptide content of a lyophilized peptide powder like this compound. bachem.comnovoprolabs.com The lyophilized powder is a mixture of the peptide, counterions (like trifluoroacetate), and residual water. innovagen.com Since only the peptide component contains nitrogen, determining the absolute nitrogen content of the powder allows for the calculation of the net peptide content. bachem.comelementar.com

The analysis is performed by combusting a small, precisely weighed amount of the peptide powder and measuring the resulting nitrogen gas, typically with a thermal conductivity detector. elementar.com The net peptide content is then calculated using the following formula:

Net Peptide Content (%) = (Absolute Nitrogen Content of the Powder (%) / Theoretical Nitrogen Content of the Peptide (%)) x 100 elementar.com

The theoretical nitrogen content is a known value derived from the chemical formula of the pure glucagon peptide. elementar.com This method is highly accurate and requires only a small amount of sample. innovagen.com For example, a glucagon-like peptide-1 (GLP-1) fragment with the trifluoroacetate salt had a theoretical nitrogen content of 14.39%. medkoo.com

Karl Fischer Titration for Water Content

The determination of water content in lyophilized peptide powders like this compound is a critical quality attribute, as moisture can impact the stability and accurate weighing of the substance. xylemanalytics.comgenscript.com Karl Fischer (KF) titration is the gold standard for this measurement due to its high accuracy, precision, and specificity for water. wikipedia.orggmpinsiders.com Unlike methods that measure mass loss on drying, KF titration is not affected by other volatile components that might be present. wikipedia.org

The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and a suitable solvent, typically methanol. wikipedia.orgmt.com The endpoint is detected potentiometrically by a double platinum electrode. xylemanalytics.com

There are two primary modes of KF titration: volumetric and coulometric. scharlab.com

Volumetric KF Titration: This method is ideal for samples with a water content of 0.1% or higher. scharlab.com A standardized KF reagent containing iodine is added via a burette to the sample dissolved in a suitable solvent until an excess of iodine is detected. mt.com

Coulometric KF Titration: For samples with very low water content (trace amounts, typically from 10 ppm to 0.1%), the coulometric method is preferred for its enhanced sensitivity. gmpinsiders.commt.com In this technique, iodine is generated electrochemically in the titration cell, and the amount of water is determined from the total charge required to reach the endpoint, according to Faraday's law. mt.com

A study quantifying impurities in synthetic glucagon utilized Karl Fischer titration to determine the water content as part of a mass balance approach. researchgate.net The results from such an analysis are crucial for calculating the net peptide content. researchgate.net

Table 1: Illustrative Data for Water Content Determination by Karl Fischer Titration

This table presents example data that would be generated during the analysis of a batch of this compound.

ParameterMethodSample Weight (mg)Water Detected (µg)Water Content (%)Acceptance Criteria
Batch A Volumetric100.55125.55.1≤ 10.0%
Batch B Coulometric25.2252.01.0≤ 10.0%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Net Peptide Content Determination

The gross weight of a lyophilized peptide sample includes the peptide itself, as well as non-peptide components such as water, counter-ions (like trifluoroacetate), and residual salts. ambiopharm.com The net peptide content refers specifically to the mass of the peptide portion and is a critical parameter for accurate quantification. ambiopharm.com It is commonly determined using amino acid analysis or elemental analysis. ambiopharm.com

Amino acid analysis (AAA) is a powerful technique used for two primary purposes: to confirm the amino acid composition of the peptide and to determine the net peptide content. ambiopharm.comresearchgate.net The process involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, identification, and quantification.

The typical workflow for AAA is as follows:

Hydrolysis: An accurately weighed sample of this compound is subjected to acid hydrolysis (typically with 6N HCl) at an elevated temperature (e.g., 110°C) for a defined period (e.g., 24 hours) to break all peptide bonds.

Separation and Quantification: The resulting amino acid hydrolysate is then analyzed, often using ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) or by pre-column derivatization followed by reversed-phase HPLC with UV or fluorescence detection. researchgate.net

Data Analysis: The quantity of each amino acid is determined by comparing its peak area to that of a known standard. By summing the masses of the individual amino acids (adjusting for the mass of water added during hydrolysis), the total mass of the peptide in the original sample can be calculated.

This analysis not only confirms that the peptide has the correct amino acid composition and sequence but also provides a direct measure of the net peptide content, separate from water and counter-ions. genscript.comresearchgate.net This value is essential for standardizing the peptide for use in assays and other applications. researchgate.net

Table 2: Example Amino Acid Analysis Data for Glucagon

The following table shows the expected amino acid composition of glucagon and provides a column for hypothetical results from an AAA experiment. The ratio of each amino acid is compared against a stable reference amino acid (e.g., Alanine) to verify the composition.

Amino AcidCodeExpected Molar RatioActual Molar Ratio (Hypothetical)
AlanineAla11.00
ArginineArg21.98
AsparagineAsn1\multirow{2}{}{3.01}
Aspartic AcidAsp2
GlutamineGln2\multirow{2}{}{2.99}
Glutamic AcidGlu1
Glycine (B1666218)Gly11.02
HistidineHis10.99
LeucineLeu22.01
Lysine (B10760008)Lys11.00
MethionineMet10.95
PhenylalaninePhe21.99
SerineSer43.65
ThreonineThr32.75
TryptophanTrp10.88
TyrosineTyr21.97
ValineVal11.01

Note: Asparagine (Asn) and Glutamine (Gln) are converted to Aspartic Acid (Asp) and Glutamic Acid (Glu) respectively during acid hydrolysis. genscript.com Certain amino acids like Ser, Thr, Met, and Trp can be partially degraded during hydrolysis, which is accounted for in the final calculation.

Solution State Biophysical Characterization and Aggregation Propensity of Glucagon Trifluoroacetic Acid Salt

Conformational Analysis in Solution

The conformation of glucagon (B607659) in solution is not static but exists in a dynamic equilibrium between different structural states. This conformational flexibility is a key determinant of its biological activity and its propensity to aggregate.

In aqueous solutions, glucagon exists in a conformational equilibrium between a largely unordered, random coil state and a more structured α-helical conformation. nih.govnih.gov This equilibrium is sensitive to environmental conditions such as pH, temperature, and peptide concentration. nih.gov Spectroscopic analyses, including Circular Dichroism (CD) and 2D Nuclear Overhauser Effect Spectroscopy (2D NOESY), have been employed to quantify the secondary structure content of glucagon in solution.

Studies on both synthetic and recombinant glucagon products have revealed similar secondary structure compositions, suggesting that the manufacturing process does not significantly alter the peptide's conformational landscape. nih.govnih.gov These analyses consistently show that in solution, glucagon is a mixture of α-helix, β-strand, turn, and unordered structures. nih.govnih.gov Predictive models also suggest a delicate balance between two major conformational states: one state containing both α-helical and β-sheet regions, and a second state dominated by β-sheets, which is thought to be a precursor to aggregation. nih.gov The presence of β-turns is also predicted, which may contribute to a defined tertiary structure, consistent with experimental data from viscosity and tritium-hydrogen exchange experiments. nih.gov

Table 1: Representative Secondary Structure Composition of Glucagon in Solution Data derived from Circular Dichroism (CD) spectroscopy analysis of commercial glucagon products.

Secondary StructureComposition (%)
α-Helix14 - 17%
β-Strand17 - 19%
Turn14 - 15%
Unordered53 - 54%

This table summarizes typical findings for glucagon products, indicating no significant structural differences between synthetic and recombinant versions at release or expiry. nih.govnih.gov

The counterions present in a peptide formulation can significantly influence its physicochemical properties, including its conformation. Trifluoroacetate (B77799) (TFA⁻), a common counterion resulting from purification via reverse-phase liquid chromatography, is known to interact with peptides and can affect their secondary structure. mdpi.comresearchgate.net

TFA⁻ acts as a strong ion-pairing agent, interacting with positively charged functional groups on the peptide, such as the N-terminus and the side chains of lysine (B10760008), arginine, and histidine. mdpi.comresearchgate.net This interaction can lead to changes in the peptide's conformational equilibrium. mdpi.com While specific studies extensively detailing the precise conformational changes in glucagon induced by TFA versus other counterions like chloride or acetate (B1210297) are limited, the potential for such influence is well-established in peptide chemistry. mdpi.comroyalsocietypublishing.org The presence of TFA can complicate the physicochemical characterization of peptides, including the determination of secondary structure by CD and FT-IR spectroscopy. mdpi.com It is hypothesized that the strong ion-pairing nature of TFA could stabilize certain conformations over others, potentially influencing the propensity towards α-helical or β-sheet structures, which in turn affects aggregation pathways. nih.govmdpi.com

Mechanisms and Kinetics of Aggregation

The aggregation of glucagon is a major challenge in its formulation, leading to loss of biological activity and the formation of potentially immunogenic species. This process is complex, involving multiple steps and resulting in different types of aggregates.

Peptide aggregation can proceed through different pathways, leading to either disordered, amorphous aggregates or highly structured, β-sheet-rich amyloid fibrils. royalsocietypublishing.orgroyalsocietypublishing.org Glucagon is well-known for its high propensity to form these amyloid fibrils, particularly at the acidic pH required for its solubility. nih.govumich.edunih.gov This transformation from its soluble, partially helical state to an insoluble, β-sheet-rich fibrillar state represents a significant form of physical degradation. nih.gov

The formation of amyloid fibrils is a widespread phenomenon for many peptides and is characterized by a cross-β structure where β-sheets run perpendicular to the fibril axis. royalsocietypublishing.org While amyloid fibril formation is a dominant pathway for glucagon, amorphous aggregation can also occur under certain conditions. Furthermore, glucagon can form different fibril morphologies (e.g., twisted or straight) depending on factors like peptide concentration, pH, and temperature, indicating multiple possible pathways even within the fibrillar aggregation landscape. nih.govresearcher.life

The formation of amyloid fibrils typically follows a sigmoidal kinetic profile, which is characteristic of a nucleated growth mechanism. royalsocietypublishing.orgnih.gov This process can be divided into three main phases:

Lag Phase: Soluble peptide monomers undergo conformational changes and self-associate to form unstable oligomeric species. These oligomers must rearrange to form a stable "nucleus," which is the rate-limiting step.

Growth/Elongation Phase: Once a stable nucleus is formed, it acts as a template for the rapid addition of more monomers, leading to the fast growth of fibrils.

Plateau Phase: The reaction slows down as the concentration of soluble monomers is depleted and a steady state is reached between monomers and fibrils. royalsocietypublishing.orgnih.gov

For glucagon, this fibril formation can be very rapid. umich.edu The process involves the self-association of monomers into oligomers, which are precursors to the final fibril structure. researcher.life Studies on the related peptide Glucagon-Like Peptide 1 (GLP-1) have shown the formation of stable, low-molecular-weight oligomers that can be "off-pathway," meaning they compete with the formation of amyloid fibrils. nih.gov It is plausible that similar off-pathway mechanisms exist for glucagon, adding another layer of complexity to its aggregation kinetics. Light scattering experiments have suggested that glucagon exists mainly as a monomer at low concentrations (below 1 mg/mL) but increasingly forms trimers at higher concentrations, indicating that oligomerization is a key step in the aggregation process. researcher.life

Table 2: Conceptual Phases of Glucagon Nucleated Growth Fibrillation

PhaseDescriptionKey Events
Lag Phase Initial period with no significant fibril formation.Monomer misfolding, formation of soluble oligomers, primary nucleation.
Growth Phase Rapid increase in fibril mass.Elongation of existing nuclei by monomer addition, secondary nucleation on fibril surfaces.
Plateau Phase Fibril growth slows and equilibrium is approached.Depletion of soluble monomeric peptide.

This table describes the typical sigmoidal kinetics observed in the amyloid aggregation of peptides like glucagon. royalsocietypublishing.orgnih.gov

The presence of residual substances from the manufacturing process, including counterions like TFA, can act as extrinsic factors that influence the kinetics of peptide aggregation. royalsocietypublishing.org The effect of salts on physical stability is a complex balance of multiple mechanisms, including the screening of electrostatic interactions (Debye-Hückel effects) and alterations of the peptide-solvent system (Hofmeister effects). royalsocietypublishing.org

While there is a lack of extensive studies specifically on the effect of TFA on glucagon aggregation, its role as a strong ion-pairing agent suggests it can modulate the intermolecular interactions that govern nucleation and fibril growth. mdpi.com By interacting with charged residues, TFA could alter the surface charge of glucagon monomers and oligomers, thereby affecting their tendency to associate. For the Aβ peptide, it has been noted that using counterion salts other than trifluoroacetate improved the yields of low-molecular-weight species (monomers/dimers), suggesting that the TFA salt form may be less favorable to maintaining a non-aggregated state. royalsocietypublishing.org Therefore, the TFA counterion could potentially influence the lag time (nucleation phase), the rate of fibril elongation, and even the morphology of the final glucagon fibrils, although more direct research is needed to fully elucidate these specific effects. researchgate.net

Role of Environmental Factors on Aggregation

The aggregation of glucagon is exquisitely sensitive to its environment. Several key factors can trigger or accelerate the formation of oligomers and fibrils from the monomeric state.

pH: The pH of the solution plays a pivotal role in glucagon's stability. At acidic pH, where it is highly soluble, glucagon can still rapidly aggregate. Studies have shown that even at a low pH of 2.0, glucagon solutions can form aggregates, although they are more stable against aggregation compared to solutions at pH 2.8. nih.gov The rate of fibril formation is markedly increased at pH 2.8, where physical stressors are not as necessary to initiate the process. nih.gov This pH-dependent aggregation is linked to changes in the net charge of the peptide, which influences intermolecular electrostatic interactions.

Temperature: Elevated temperatures act as a significant stressor, promoting the unfolding of the native peptide structure and thereby increasing the likelihood of aggregation. Research has demonstrated that incubation at 37°C can induce the aggregation of glucagon, particularly when combined with other factors like agitation. nih.govnih.gov

Ionic Strength: The ionic strength of the solution, modulated by the concentration of salts, can have a complex effect on glucagon aggregation. While some studies on other peptides show that increasing ionic strength can accelerate aggregation by screening electrostatic repulsions between peptide molecules, the specific effects of the trifluoroacetate anion on glucagon aggregation kinetics require further detailed investigation.

Agitation: Mechanical stress, such as shaking or stirring, is a well-established trigger for protein and peptide aggregation. Agitation can promote the partial unfolding of the peptide and increase the exposure of hydrophobic regions, leading to the formation of aggregates. Studies on glucagon have shown that mechanical agitation at 37°C is a potent inducer of fibril formation. nih.govnih.gov

Advanced Analytical Techniques for Aggregation Assessment

A suite of sophisticated analytical techniques is employed to monitor and characterize the aggregation of Glucagon Trifluoroacetic Acid Salt, from the initial formation of small oligomers to the mature fibrillar structures.

Thioflavin T (ThT) Fluorescence Assays for Fibril Formation

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. This property makes ThT assays a cornerstone for monitoring the kinetics of fibril formation in real-time. The typical assay involves incubating the glucagon solution with ThT and measuring the fluorescence intensity over time. The resulting sigmoidal curve provides information on the lag phase (nucleation), elongation phase (fibril growth), and plateau phase (equilibrium).

Table 1: Thioflavin T (ThT) Fluorescence Assay Parameters for Glucagon Aggregation

ParameterValue/ConditionSource
Excitation Wavelength~444-450 nm umich.eduresearchgate.net
Emission Wavelength~480-482 nm nih.govumich.edu
ThT Concentration4 µM - 50 µM umich.eduacs.org
Glucagon Concentration200 µM - 245 µM umich.eduresearchgate.net
Incubation Temperature37°C nih.gov
AgitationOften used to accelerate fibrillation nih.gov

This table presents typical parameters used in ThT fluorescence assays to monitor glucagon fibril formation. The specific conditions can vary between studies.

8-Anilinonaphthalene-1-sulfonic Acid (ANS) Assays for Hydrophobic Patch Exposure

8-Anilinonaphthalene-1-sulfonic acid (ANS) is a fluorescent probe that binds to exposed hydrophobic patches on the surface of proteins and peptides. An increase in ANS fluorescence intensity and a blue shift in its emission maximum are indicative of conformational changes that expose these hydrophobic regions, which is often a precursor to aggregation.

Table 2: ANS Fluorescence Assay for Monitoring Glucagon Aggregation

ParameterObservationImplicationSource
Fluorescence Intensity Increases upon binding to glucagon aggregates.Indicates exposure of hydrophobic surfaces during the aggregation process. acs.orgnist.gov
Emission Maximum May exhibit a blue shift (hypsochromic shift).Suggests the binding of ANS to a more hydrophobic environment. nih.gov
Excitation Wavelength ~350-372 nmStandard for ANS assays. nist.govnih.gov
Emission Wavelength Range ~400-600 nmCaptures the characteristic emission spectrum of bound ANS. nist.gov

This table outlines the principles and typical observations of an ANS fluorescence assay when used to study the exposure of hydrophobic patches during glucagon aggregation.

Atomic Force Microscopy (AFM) for Aggregate Morphology and Size

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides detailed topographical information about the morphology and size of individual aggregates and fibrils. AFM allows for the direct visualization of the different stages of aggregation, from early-stage oligomers to mature, elongated fibrils.

Table 3: Morphological Analysis of Glucagon Aggregates by AFM

Aggregate TypeHeight (nm)Periodicity (nm)Amplitude (nm)Source
Filament 2.4 ± 0.222 ± 40.2 ± 0.1 nih.gov
Protofibril 4.0 ± 0.443 ± 60.5 ± 0.2 nih.gov
Type I Fibril 9.0 ± 0.685 ± 101.0 ± 0.3 nih.gov
Type II Fibril 13.0 ± 0.8120 ± 151.5 ± 0.4 nih.gov

This table summarizes the dimensional characterization of different glucagon fibril types as determined by Atomic Force Microscopy. The data is based on measurements from glucagon solutions agitated at 37°C at pH 2.0. nih.gov

Size Exclusion Chromatography (SEC) for Oligomer and Aggregate Separation

Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic size. In the context of glucagon aggregation, SEC is used to separate and quantify monomers, dimers, and higher-order oligomers and soluble aggregates. The use of a mobile phase containing 0.1% TFA is common in the SEC analysis of peptides like glucagon, helping to maintain solubility and minimize interactions with the stationary phase. nih.govcam.ac.uk

Table 4: SEC-HPLC Analysis of Glucagon Dimer Formation

Glucagon ProductLot StatusPercentage of Dimer (%)
Generic (Synthetic) Recently ReleasedNot Detected
Expired0.086
Brand (Recombinant) Recently Released0.040
Expired0.125

This table presents data from a comparative study using SEC-HPLC to quantify dimer content in different glucagon products. The analysis was performed using a mobile phase containing 0.1% TFA. cam.ac.uk

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. DLS works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations. This information is then used to calculate the hydrodynamic diameter of the particles. DLS is particularly useful for detecting the presence of larger aggregates in a solution of monomeric glucagon.

Table 5: Dynamic Light Scattering Analysis of Glucagon Aggregates

Sample ConditionHydrodynamic Radius (Rh)ObservationSource
Initial Glucagon Solution (Acidic) Predominantly monomeric with a small population of large aggregatesThe presence of pre-existing "seed" nuclei can catalyze further aggregation. core.ac.uk
Glucagon Solution Over Time Increase in the average hydrodynamic radiusIndicates the growth of aggregates and formation of larger species. core.ac.uk
Filtered Glucagon Solution Significant reduction in large aggregatesFiltration can slow down the aggregation process by removing seed nuclei. core.ac.uk

This table provides an overview of the application of Dynamic Light Scattering in characterizing the particle size distribution of glucagon solutions, highlighting its ability to detect initial aggregates and monitor their growth.

Proton/Deuterium (B1214612) Exchange Experiments for Fibril Structure Analysis

Proton/deuterium (H/D) exchange experiments, coupled with mass spectrometry (HX-MS) or nuclear magnetic resonance (NMR) spectroscopy, provide valuable insights into the structure and dynamics of glucagon fibrils. These techniques rely on the principle that amide protons in the peptide backbone that are involved in stable hydrogen bonds within the fibril core or are otherwise shielded from the solvent will exchange with deuterium from a D₂O-based solvent much more slowly than those in flexible, solvent-exposed regions.

Studies utilizing H/D exchange have been instrumental in elucidating the core structure of glucagon fibrils. When glucagon transitions from its monomeric state to a fibrillar aggregate, a significant degree of protection against deuterium exchange is observed across the entire 29-residue peptide. nih.gov This widespread protection indicates that the majority of the peptide is incorporated into a well-ordered, stable fibril structure.

Liquid-state NMR studies on mature glucagon fibrils that have been subjected to H/D exchange and then dissolved have revealed specific regions of the peptide that are most protected. nih.gov These experiments consistently show that the N-terminal region of glucagon exhibits the highest resistance to deuterium exchange. nih.gov This finding strongly suggests that the N-terminus is critically involved in the intermolecular hydrogen bonding that forms the core of the amyloid fibril. nih.gov

Further analysis using hydrogen exchange mass spectrometry has shown that the process of glucagon fibrillation appears to be a two-component system, characterized by an "on/off" type of interaction. nih.gov This suggests a direct transition between the monomeric and fibrillar states without the accumulation of significant amounts of intermediate species. nih.gov Once formed, the fibrils show a rapid initial deuterium uptake followed by a state where no further significant exchange occurs, even after extended periods, highlighting the stability of the fibril structure. nih.gov The structure of these stable glucagon fibrils has been identified through NMR as being composed of stacked, antiparallel beta-sheets. mit.edu

The data from these experiments allow for a semi-quantitative analysis of the solvent accessibility and hydrogen bonding network within the glucagon fibril. The degree of deuterium incorporation can be correlated with specific regions of the peptide, providing a residue-level map of the fibril's core and more flexible regions.

Glucagon RegionObserved Protection LevelInterpretation
N-TerminusHigh (>20% residual hydrogen signal after exchange) nih.govForms the core of the fibril with strong intermolecular hydrogen bonding. nih.gov
Remainder of the PeptideModerate (~10% residual hydrogen signal after exchange) nih.govPart of the stable fibril structure but potentially with slightly higher flexibility or solvent accessibility than the N-terminus.

Chemical Interactions of Glucagon Trifluoroacetic Acid Salt with Excipients and Solvents

Excipient Compatibility Studies

Excipients are crucial components of pharmaceutical formulations, serving to stabilize the active pharmaceutical ingredient (API), modulate its release, and facilitate its administration. However, incompatible excipients can lead to the degradation of the API, compromising the quality and safety of the drug product.

The trifluoroacetic acid (TFA) counter-ion, often present in synthetically produced peptides like glucagon (B607659), can itself be a source of instability. TFA can form strong ion pairs with positively charged amino acid residues, affecting the peptide's physicochemical properties and biological activity genscript.comacs.org. Studies on other peptides have shown that the TFA counter-ion can interact with lysine (B10760008) and arginine residues, potentially destabilizing the peptide structure and promoting aggregation nih.gov. Therefore, the choice of excipients must take into account their potential interactions with both the glucagon peptide and its TFA salt.

Carbohydrates such as trehalose (B1683222) and lactose (B1674315) are commonly used as cryoprotectants and stabilizers in lyophilized glucagon formulations nih.govpharmaexcipients.com. They protect the peptide from degradation during freeze-drying and long-term storage by forming an amorphous solid matrix Current time information in Asia/Manila.semanticscholar.org. Computational simulations and experimental data have shown that lactose stabilizes glucagon by increasing its α-helical content, while other excipients like 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) can disrupt protein-protein interactions, thereby preventing aggregation.

Amino acids can also serve as stabilizing excipients. For instance, the addition of glycine (B1666218) hydrochloride to a dimethyl sulfoxide (B87167) (DMSO) solution of glucagon has been shown to prevent the formation of insoluble aggregates that occur when glucagon is dissolved in DMSO alone at therapeutic concentrations google.com.

However, not all excipients are compatible with glucagon. L-leucine, for example, has been shown to have remarkable physical interactions with glucagon, which may not be desirable in certain formulations researchgate.net. In contrast, magnesium stearate, when used alone or in combination with lactose, shows no significant interaction with glucagon researchgate.net.

The following table summarizes the observed interactions between glucagon and various excipients.

ExcipientInteraction with GlucagonOutcome
Lactose Stabilizes by increasing α-helical contentReduced aggregation
Trehalose Acts as a cryoprotectant and stabilizerProtects against degradation during freeze-drying
2-HPβCD Disrupts protein-protein interactionsPrevents aggregation
Glycine Hydrochloride Stabilizes in aprotic polar solventsPrevents aggregation in DMSO
L-leucine Physical interactionPotential for incompatibility
Magnesium Stearate No significant interactionCompatible excipient

Excipients play a significant role in maintaining the chemical stability of glucagon by protecting it from various degradation pathways, such as deamidation, oxidation, and hydrolysis Current time information in Asia/Manila.semanticscholar.org. The presence of the TFA counter-ion can influence these degradation pathways. For instance, TFA can lower the pH of a peptide preparation, which can be a critical factor as glucagon's degradation is highly pH-dependent genscript.com.

In solid-state formulations, maintaining an amorphous state is crucial for stability. Carbohydrates like trehalose and lactose help to achieve this, thereby protecting lyophilized glucagon from degradation during long-term storage Current time information in Asia/Manila.semanticscholar.org. Studies have shown that lactose is more effective than trehalose at stabilizing glucagon solutions against aggregation during freeze-thaw cycles pharmaexcipients.compharmaexcipients.com. A higher excipient-to-peptide ratio generally leads to a reduced tendency for aggregation pharmaexcipients.compharmaexcipients.com.

Surfactants are another class of excipients that can protect glucagon from degradation, particularly in lyophilized formulations Current time information in Asia/Manila.semanticscholar.org. They can help to prevent surface-induced denaturation and aggregation.

The stability of glucagon is highly sensitive to pH. At alkaline pH, aggregation is minimized, but chemical degradation through deamidation and isomerization becomes more prevalent nih.govnih.govelsevierpure.com. Conversely, at acidic pH, fibrillation occurs rapidly nih.gov. Therefore, the use of pH modifiers, such as buffers, is critical in glucagon formulations to maintain a pH range that ensures both physical and chemical stability.

Studies have shown that glucagon's degradation pathways are distinct at different pH values. For instance, deamidation and isomerization are more common at pH 10 than at pH 9 nih.govnih.gov. Specifically, deamidation of Glutamine-3, isomerization of Aspartate-9, and deamidation with isomerization at Asparagine-28 all lead to a significant loss of potency nih.govnih.gov. Oxidation of the methionine residue is also a common degradation pathway but does not appear to reduce bioactivity nih.govnih.gov.

The presence of the TFA counter-ion can influence the pH of the formulation, potentially leading to difficulties in maintaining the optimal pH for stability genscript.com. Therefore, careful selection of buffering agents is necessary to counteract any pH shifts caused by the TFA salt and to maintain the desired pH throughout the shelf-life of the product.

The following table outlines the pH-dependent degradation of glucagon.

pH RangePredominant Degradation PathwayImpact on Stability
Acidic FibrillationRapid physical instability
Alkaline (pH 9-10) Deamidation, IsomerizationChemical degradation, loss of potency

Impact of Solvent Systems on Chemical and Physical Stability

The choice of solvent system is another critical factor that influences the solubility, stability, and structural integrity of Glucagon Trifluoroacetic Acid Salt.

Glucagon exhibits enhanced solubility and stability in aprotic polar solvents such as dimethyl sulfoxide (DMSO) compared to aqueous solutions cureus.com. For instance, the solubility of a human glucagon fragment (19-29) in DMSO is reported to be ≥135.2 mg/mL apexbt.com. However, direct dissolution of glucagon in DMSO at therapeutically relevant concentrations (e.g., 5 mg/mL) can lead to the formation of insoluble aggregates within 24 hours at room temperature google.com. This indicates that while DMSO is a good solvent for glucagon, additional stabilizing excipients are necessary for long-term stability google.com.

Fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are also known to be potent solubilizing agents for peptides. Circular dichroism studies have shown that the addition of fluoroalcohols to glucagon solutions increases its helicity epa.gov. This is significant because a more helical conformation is generally associated with a reduced tendency to form aggregation-prone β-sheet structures.

Co-solvents can significantly modulate the secondary structure of glucagon, thereby affecting its propensity for aggregation. As mentioned, fluoroalcohols like TFE and HFIP promote the formation of α-helical structures in glucagon epa.gov.

DMSO also influences the secondary structure of glucagon. Studies using microfluidic modulation spectroscopy have revealed that increasing concentrations of DMSO lead to a progressive reduction in intermolecular β-sheet content and an increase in α-helical and turn structures redshiftbio.com. This shift towards monomeric, helical conformations is indicative of a reduced aggregation potential. Lowering the pH in conjunction with DMSO further enhances the formation of α-helices and suppresses the formation of aggregation-prone β-sheets redshiftbio.com.

The following table summarizes the effect of different solvents on the secondary structure of glucagon.

Solvent/Co-solventEffect on Secondary StructureImpact on Aggregation
DMSO Increase in α-helix and turn structures, decrease in β-sheetsReduced aggregation
TFE/HFIP Increased helicityReduced aggregation potential

Influence of Counterion Identity on Solvent Interactions

The identity of the counterion associated with a peptide can significantly modulate its interactions with different solvents, thereby influencing its solubility, stability, and aggregation kinetics. The trifluoroacetate (B77799) (TFA) anion, due to its unique properties, imparts distinct characteristics to the glucagon peptide in comparison to other common counterions like chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻).

The TFA counterion is known to affect the secondary structure of peptides. nih.gov For instance, studies on β-amyloid peptides have shown that the TFA⁻ counterion can lead to the formation of α-helical intermediates which then progress to β-structures and fibrils. In contrast, the chloride salt of the same peptide transitions directly from an unordered structure to fibrils via a β-sheet conformation. nih.gov Such alterations in secondary structure can have a profound impact on the solubility and aggregation behavior of glucagon in different solvents.

Research has shown that the kinetics of fibril formation for some peptides are more rapid with a chloride counterion compared to a TFA salt. nih.gov This suggests that the TFA counterion may offer a degree of stabilization against aggregation in certain solvent systems. However, the presence of TFA can also be detrimental, as it has been shown to interfere with biological assays and can be viewed unfavorably by regulatory agencies. nih.govnih.gov

The solubility of glucagon itself is highly dependent on pH. physiology.org At its isoelectric point of approximately 7.0, it is practically insoluble. google.com To achieve therapeutically relevant concentrations in aqueous solutions, the pH must be either acidic or alkaline, which unfortunately also promotes degradation pathways. physiology.orggoogle.com Aprotic polar solvents like dimethyl sulfoxide (DMSO) have been explored as alternative solvent systems to enhance the stability and solubility of glucagon. google.com In such non-aqueous environments, the nature of the counterion continues to be a critical factor governing the peptide's behavior.

The choice of counterion can also influence the interactions of the peptide with various pharmaceutical excipients. For example, a study on a long-acting injectable peptide hydrogel found no significant difference between the TFA and HCl salt forms in terms of biostability, cytotoxicity, drug release, and rheological properties. nih.gov However, other studies have highlighted the potential for TFA to affect the physicochemical properties of peptides. researchgate.net

Table 1: Comparison of Physicochemical Properties of Peptides with Different Counterions

PropertyTrifluoroacetate (TFA) SaltHydrochloride (HCl) SaltAcetate Salt
Fibril Formation Kinetics Slower compared to Cl⁻ for some peptides nih.govFaster than TFA for some peptides nih.govVaries depending on the peptide
Secondary Structure Influence Can promote α-helical intermediates nih.govCan promote direct β-sheet formation nih.govGenerally considered more biocompatible
Regulatory View Viewed less favorably nih.govnih.govCommonly used in marketed drugs nih.govCommonly used and biocompatible
Aqueous Solubility Influenced by pH and solvent systemInfluenced by pH and solvent systemInfluenced by pH and solvent system
Interaction with Excipients Can influence peptide-excipient interactionsGenerally well-characterized interactionsGenerally well-characterized interactions

Q & A

Basic Research Questions

Q. How should Glucagon Trifluoroacetic Acid Salt be prepared and purified for use in receptor-binding assays?

  • Methodological Answer : For purification, homogenize tissue or synthesized peptides in 1% trifluoroacetic acid (TFA) to denature proteins and solubilize glucagon. Use reversed-phase solid-phase extraction (e.g., Sep-Pak C18 cartridges) with 70% ethanol + 0.1% TFA for elution . After evaporation, resuspend the peptide in assay buffer. Quantify glucagon content via ELISA or mass spectrometry, accounting for TFA salt stoichiometry in concentration calculations .

Q. What precautions are necessary to minimize TFA interference in downstream biological assays?

  • Methodological Answer : Residual TFA can alter pH-dependent interactions or inhibit enzyme activity. To mitigate this, perform salt exchange via dialysis or ion-pair chromatography using acetate or hydrochloride salts. Validate purity using ion chromatography (e.g., detection of TFA anions via conductivity or mass spectrometry) . For cell-based assays, ensure TFA concentrations are <0.01% (v/v) to avoid cytotoxicity .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Monitor purity with a C18 column and TFA-containing mobile phase (e.g., 0.1% TFA in water/acetonitrile gradients) .
  • Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS, adjusting for TFA adducts (e.g., +114.02 Da per TFA molecule) .
  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffers to ensure α-helix conformation, critical for receptor binding .

Advanced Research Questions

Q. How can discrepancies in glucagon bioactivity data be resolved when using TFA salt formulations?

  • Methodological Answer : Contradictions may arise from TFA-induced pH shifts or residual counterions. To troubleshoot:

  • pH Optimization : Adjust assay buffers to physiological pH (7.4) using Tris or HEPES to neutralize TFA acidity .
  • Control Experiments : Compare bioactivity of TFA salt with acetate salt formulations in parallel assays .
  • Receptor Specificity Testing : Use receptor antagonists (e.g., L-168,049 for glucagon receptor) to confirm signal specificity .

Q. What strategies improve the stability of this compound during long-term storage?

  • Methodological Answer : Lyophilize the peptide in TFA-containing buffers and store at -80°C under inert gas (argon). For reconstitution, use degassed water to prevent oxidation. Monitor degradation via size-exclusion chromatography (SEC) to detect aggregates or truncations . For in vivo studies, formulate with albumin (0.1%) to reduce adsorption losses .

Q. How can researchers quantify trace TFA content in glucagon preparations, and what are the detection limits?

  • Methodological Answer :

  • Ion Chromatography (IC) : Use a conductivity detector with an AS11-HC column and NaOH eluent. Limit of quantification (LOQ) is ~0.1 ppm .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR at 470 MHz detects TFA down to 0.01% w/w .
  • LC-MS/MS : Multiple reaction monitoring (MRM) of m/z 113→69 (TFA fragment) achieves LOQ of 0.05 ppm .

Q. What experimental designs are optimal for studying TFA salt effects on glucagon’s pharmacokinetic profile?

  • Methodological Answer :

  • Comparative Pharmacokinetics : Administer equimolar doses of TFA salt vs. acetate salt in animal models, sampling plasma at 0, 15, 30, 60, 120 min. Measure glucagon via LC-MS/MS .
  • Tissue Distribution Studies : Use radiolabeled ¹²⁵I-glucagon with TFA or acetate salts. Autoradiography or gamma counting quantifies organ-specific uptake .
  • Renal Clearance Analysis : Monitor urinary excretion rates in perfused kidney models to assess TFA’s impact on peptide stability .

Data Contradiction Analysis

Q. How to interpret conflicting reports on TFA’s role in glucagon aggregation?

  • Methodological Answer : Aggregation propensity depends on TFA concentration and solvent conditions. Resolve contradictions by:

  • Dynamic Light Scattering (DLS) : Measure particle size distribution in varying TFA concentrations (0.01–1% v/v) .
  • Thioflavin T Assays : Quantify β-sheet formation (amyloid aggregation) under acidic vs. neutral conditions .
  • Cryo-EM : Visualize fibril morphology in TFA-containing buffers to identify aggregation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.